Astin C

概要

説明

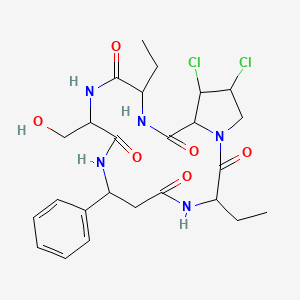

Astin C is a complex organic compound characterized by its unique bicyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Astin C involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct formation of the compound’s structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

Astin C can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the compound’s overall oxidation state.

Substitution: This reaction can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

科学的研究の応用

Immunology

Astin C has been shown to specifically inhibit the recruitment of interferon regulatory factor 3 (IRF3) onto the STING signalosome, thereby attenuating autoinflammatory responses. In a study involving Trex1-deficient bone marrow-derived macrophages (BMDM), this compound significantly reduced inflammatory markers, suggesting its potential as a therapeutic agent for autoimmune conditions .

Oncology

This compound exhibits promising antitumor properties. Research indicates that it induces apoptosis in tumor cells through caspase-mediated pathways. The compound's unique structure allows it to interact with cellular mechanisms that promote cancer cell death . Furthermore, synthesized analogs of this compound have been developed to enhance its antitumor efficacy .

Inflammation and Colitis

This compound has demonstrated protective effects against experimental colitis induced by trinitrobenzenesulfonic acid (TNBS). It appears to mitigate colonic inflammation by interrupting the binding of cyclic dinucleotides with STING, thereby reducing inflammatory cytokine production . This mechanism highlights its potential in treating inflammatory bowel diseases.

Production and Biosynthesis

This compound is produced by the fungal endophyte Cyanodermella asteris, which can be cultivated under specific conditions to optimize yield. Recent studies have shown that immobilized cell cultures can enhance this compound production by up to 30% compared to traditional methods . This biotechnological advancement paves the way for sustainable production independent of plant sources.

Autoimmune Disease Model

In a controlled study using Trex1-deficient mice, treatment with this compound resulted in a marked decrease in disease severity compared to untreated controls. The findings suggest that this compound could be developed as a therapeutic agent for managing autoimmune diseases characterized by excessive inflammation .

Cancer Treatment Trials

A series of preclinical trials have indicated that this compound and its analogs effectively reduce tumor growth in various cancer models. The compounds were observed to induce apoptosis selectively in cancer cells while sparing normal cells, showcasing their therapeutic potential with reduced side effects .

Summary Table of Applications

作用機序

The mechanism of action of Astin C involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Similar Compounds

- 17,18-Dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone

- 17,18-Dichloro-7-ethyl-12-hydro-10,13-dimethyl-3-phenyl-1,4,7,10,13-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,14-pentone

Uniqueness

What sets Astin C apart from similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group.

生物活性

Astin C is a cyclopeptide derived from the endophytic fungus Cyanodermella asteris, which is associated with the medicinal plant Aster tataricus. This compound has garnered attention due to its diverse biological activities, particularly its cytotoxic effects against cancer cells and its role in modulating immune responses. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Chemical Structure and Properties

This compound is characterized by a unique cyclic structure that includes proline residues with chlorinated side chains. The presence of these chlorinated groups is crucial for its biological activity, particularly in terms of cytotoxicity and immunomodulation.

| Property | Details |

|---|---|

| Molecular Weight | 570.7 g/mol |

| Chemical Formula | C₃₃H₄₅Cl₂N₉O₇ |

| Structure | Cyclopeptide with 3,4-dichloroproline |

2. Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly malignant pleural mesothelioma cells. A study highlighted that this compound enhances the efficacy of standard chemotherapy agents such as cisplatin and pemetrexed.

Case Study: Mesothelioma Cells

- Objective : To evaluate the cytotoxic potential of this compound against mesothelioma cells.

- Findings :

- This compound induced apoptosis in treated cells.

- It caused cell cycle arrest and morphological changes indicative of cell death.

- The presence of chlorinated proline was linked to heightened cytotoxic activity.

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound (10 µM) | 60 | 30 |

| This compound (20 µM) | 30 | 60 |

This data suggests that this compound not only reduces cell viability but also significantly increases apoptosis in mesothelioma cells .

3. Immunomodulatory Effects

This compound also plays a role in modulating immune responses by inhibiting the cGAS-STING signaling pathway, which is crucial for innate immunity. Research indicates that this compound can downregulate inflammatory responses triggered by cytosolic DNA.

- Inhibition of cGAS-STING Pathway : this compound blocks the recruitment of IRF3 to the STING signalosome, thus attenuating autoinflammatory responses.

- Effects on Immune Cells : In mouse models, this compound treatment resulted in increased susceptibility to viral infections, indicating its profound impact on immune modulation.

4. Production and Optimization

The production of this compound can be enhanced through optimized culture conditions of Cyanodermella asteris. Studies have shown that immobilized cell cultures yield higher amounts of this compound compared to traditional planktonic cultures.

| Culture Condition | This compound Yield (mg/g) | Biomass Increase (%) |

|---|---|---|

| Planktonic | 0.16 | — |

| Immobilized | 0.89 | 39 |

Optimizing parameters such as pH and nutrient composition can further increase yields significantly .

5. Future Directions

The promising biological activities of this compound suggest potential therapeutic applications in cancer treatment and immunotherapy. Further research is needed to explore:

- The specific pathways involved in this compound's action.

- Its effectiveness in combination therapies for various cancers.

- The development of analogs with enhanced efficacy and reduced toxicity.

特性

IUPAC Name |

17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAKIGNXGAAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl2N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。